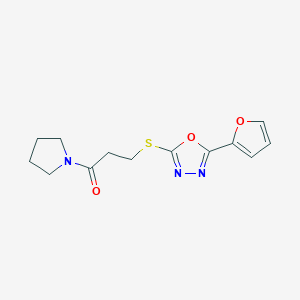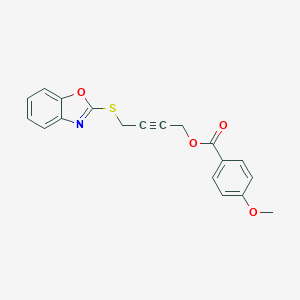![molecular formula C16H14ClNO3 B285743 3-[2-(2-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B285743.png)
3-[2-(2-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the class of benzooxazoles. This compound is characterized by the presence of a benzooxazole ring, which is a fused bicyclic structure consisting of a benzene ring and an oxazole ring. The compound also contains a chlorophenoxyethyl group and a methyl group attached to the benzooxazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
準備方法
The synthesis of 3-[2-(2-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one typically involves multiple steps, including the formation of the benzooxazole ring and the introduction of the chlorophenoxyethyl group. One common synthetic route involves the reaction of 2-amino-5-methylphenol with 2-chloroethyl chloroformate to form an intermediate, which is then cyclized to produce the benzooxazole ring. The chlorophenoxyethyl group is introduced through a nucleophilic substitution reaction using 2-chlorophenol and a suitable base, such as sodium hydride, in an inert solvent like dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
3-[2-(2-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methyl group attached to the benzooxazole ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the chlorophenoxy group to a phenol derivative.
Substitution: Nucleophilic substitution reactions can occur at the chloro group of the chlorophenoxyethyl moiety. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group results in a carboxylic acid derivative, while nucleophilic substitution at the chloro group yields different substituted phenoxy derivatives.
科学的研究の応用
3-[2-(2-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects. It is also used as a probe to study enzyme interactions and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 3-[2-(2-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to interact with cellular membranes and proteins can influence cell signaling and metabolic processes.
類似化合物との比較
3-[2-(2-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one can be compared with other similar compounds, such as:
2-Phenoxybenzooxazoles: These compounds share the benzooxazole core structure but differ in the substituents attached to the phenoxy group. They may exhibit different biological activities and chemical reactivity.
Chlorophenoxy derivatives: Compounds with chlorophenoxy groups, such as 2-chlorophenoxyacetic acid, have similar structural features but different functional groups. These differences can lead to variations in their chemical properties and applications.
Methylbenzooxazoles: Compounds with methyl groups attached to the benzooxazole ring, such as 5-methylbenzooxazole, have similar core structures but may differ in their reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H14ClNO3 |
|---|---|
分子量 |
303.74 g/mol |
IUPAC名 |
3-[2-(2-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H14ClNO3/c1-11-6-7-15-13(10-11)18(16(19)21-15)8-9-20-14-5-3-2-4-12(14)17/h2-7,10H,8-9H2,1H3 |
InChIキー |
JAWJIIHSSWATGM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3Cl |
正規SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine](/img/structure/B285660.png)
![1-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B285661.png)
![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B285665.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285666.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B285672.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-phenyl-propionamide](/img/structure/B285673.png)

![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)propan-1-one](/img/structure/B285675.png)
![N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285676.png)
![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide](/img/structure/B285678.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B285681.png)

![2-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285695.png)
